2-(3-Aminophenyl)-4-methylpyridine
Description
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-(4-methylpyridin-2-yl)aniline |
InChI |
InChI=1S/C12H12N2/c1-9-5-6-14-12(7-9)10-3-2-4-11(13)8-10/h2-8H,13H2,1H3 |
InChI Key |
PWXVHZNJSNXBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional attributes of 2-(3-Aminophenyl)-4-methylpyridine can be contextualized by comparing it to related pyridine derivatives. Key differences arise from substituent positions, electronic effects, and biological activity.
Structural Analogues with Varied Substituents
Key Observations :
- Acidity : The 4-methyl group in pyridine derivatives increases acidity compared to 2-methyl isomers due to resonance stabilization of the conjugate base .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN) in analogues like Q12 () reduce electron density on the pyridine ring, altering reactivity in cross-coupling reactions .
Pharmacological and Antimicrobial Profiles
- Antimicrobial Activity: Derivatives of 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) exhibited inhibitory effects against E. coli and S. aureus (MIC: 12.5–25 µg/mL) . The presence of -NO₂ or -OCH₃ substituents in hexahydroquinoline derivatives (e.g., Q13, ) enhanced antifungal activity against C. albicans .
- Catalytic Applications : Cobaloxime complexes with 4-methylpyridine ligands (e.g., Catalyst B in ) showed improved catalytic efficiency in hydrogen evolution reactions compared to pyridine analogues .
Substituent-Directed Reactivity
- Cross-Coupling Reactions : 4-Pyridylmethyl ethers (e.g., ) undergo palladium-catalyzed coupling more efficiently than 2-substituted analogues due to reduced steric hindrance .
- Metabolic Stability: The 4-methyl group in this compound may enhance metabolic stability compared to unmethylated derivatives, as seen in similar dihydropyridine drugs ().
Preparation Methods
Reaction Mechanism and General Procedure
The Suzuki-Miyaura cross-coupling reaction is a palladium- or nickel-catalyzed process that couples aryl halides with boronic acids. For 2-(3-aminophenyl)-4-methylpyridine, this involves reacting 2-halo-4-methylpyridine (e.g., 2-bromo-4-methylpyridine) with 3-aminophenylboronic acid in the presence of a bimetallic catalyst. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps.
Key Conditions :
-
Catalyst : Ni7-Pd3BIHPS (0.03 g per 1.0 mmol substrate)
-
Base : Potassium carbonate (2.0 mmol)
-
Solvent : H2O/DMF (2:1 ratio)
-
Temperature : 80°C
-
Time : 9 hours
Post-coupling, hydrazine hydrate (6 equivalents) is added to reduce any residual intermediates, followed by extraction with ethyl acetate and purification via column chromatography.
Optimization Strategies
-
Catalyst Loading : Increasing the Ni-Pd catalyst concentration to 5 mol% improves turnover frequency but risks side reactions.
-
Solvent Polarity : Polar aprotic solvents like DMF enhance boronic acid solubility, while water facilitates base dissolution.
-
Temperature Control : Maintaining 80°C balances reaction rate and catalyst stability.
Catalytic Amination
Mechanistic Insights
The amination proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the copper catalyst facilitates the displacement of the halogen atom by ammonia. Elevated temperatures and pressures enhance reaction kinetics by overcoming aromatic ring deactivation.
Boronic Acid Amination
Direct Amination of Boronic Acid Derivatives
A modified approach adapts methods for synthesizing 3-amino-4-methylpyridine to the target compound. Here, 4-picoline-3-boronic acid reacts with ammonia in the presence of copper or silver catalysts.
General Procedure :
Challenges and Adaptations
-
Regioselectivity : The position of the amino group is controlled by the boronic acid substituent.
-
Catalyst Choice : Silver oxide reduces reaction time but increases cost compared to copper.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temperature | Time | Yield | Key Advantages |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ni7-Pd3BIHPS | H2O/DMF | 80°C | 9h | 78% | High functional group tolerance |
| Catalytic Amination | CuSO4 | Ethylene glycol | 160–180°C | 24h | ~80% | Scalability for industrial use |
| Boronic Acid Amination | CuO/Ag2O | Methanol | Room temp | 2h | 95%* | Mild conditions, rapid kinetics |
*Reported for analogous 3-amino-4-methylpyridine synthesis.
Mechanistic and Practical Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
